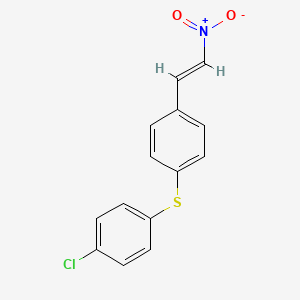
4-Chlorophenyl 4-(2-nitrovinyl)phenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene is an organic compound that features both a chlorophenyl group and a nitroethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorothiophenol and 4-nitrobenzaldehyde.
Formation of Intermediate: The 4-chlorothiophenol undergoes a nucleophilic substitution reaction with 4-nitrobenzaldehyde to form an intermediate compound.
Final Product Formation: The intermediate compound is then subjected to a condensation reaction under basic conditions to yield 1-[(4-chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chlorophenyl group can also participate in binding interactions with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)sulfonyl]-4-[(1E)-2-nitroethenyl]benzene
- 1-[(4-Chlorophenyl)thio]-4-[(1E)-2-nitroethenyl]benzene
- 1-[(4-Chlorophenyl)oxy]-4-[(1E)-2-nitroethenyl]benzene
Uniqueness
1-[(4-Chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene is unique due to the presence of both a chlorophenyl group and a nitroethenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10ClNO2S |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C14H10ClNO2S/c15-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)9-10-16(17)18/h1-10H/b10-9+ |
InChI Key |
XLCNWPLNMRZQJD-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])SC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11573669.png)
![7-benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11573670.png)
![8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11573679.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573683.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573685.png)

![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile](/img/structure/B11573697.png)
![methyl 4-{7-[(2-ethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11573704.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573713.png)
![5-Amino-8-(2-fluorophenyl)-9-oxo-11-phenyl-8H,9H,10H,11H,12H-quinolino[1,2-A]quinazoline-7-carbonitrile](/img/structure/B11573717.png)

![7-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573735.png)
![3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11573737.png)
![N-(2-methylpropyl)-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B11573741.png)
